molecular formula C16H18N4O2 B2497399 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide CAS No. 1171516-58-7

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide

Katalognummer: B2497399
CAS-Nummer: 1171516-58-7
Molekulargewicht: 298.346
InChI-Schlüssel: KRQOQDZYRVPMEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide is a pyrazolo-pyridine derivative characterized by a bicyclic core structure fused from pyrazole and pyridine rings. Key features include:

  • Substituents: 1,5-dimethyl groups, a 6-oxo (keto) group, and a 3-methylbenzamide moiety attached to the pyrazolo[3,4-b]pyridine core.
  • Structural Significance: The tetrahydro configuration (4,5,6,7-hydrogenation) imparts partial saturation, influencing conformational flexibility and solubility.

Eigenschaften

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-9-5-4-6-11(7-9)16(22)17-13-12-8-10(2)15(21)18-14(12)20(3)19-13/h4-7,10H,8H2,1-3H3,(H,18,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQOQDZYRVPMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC17H20N4O2
Molecular Weight344.4 g/mol
CAS Number1171574-81-4

The structure includes a pyrazolo-pyridine core that is known for various biological activities, particularly in cancer therapy and enzyme inhibition.

Research indicates that compounds similar to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide often interact with specific biological targets such as enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo-pyridine derivatives. For example:

  • Inhibition of Cancer Cell Proliferation : N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide has shown promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The compound exhibits inhibitory effects on enzymes such as:

  • Dihydrofolate Reductase (DHFR) : This inhibition leads to reduced levels of tetrahydrofolate and subsequently affects nucleotide synthesis, which is crucial for cancer cell proliferation .

Case Studies

  • Study on Antitumor Activity : A recent study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting DHFR pathways. The results indicated a dose-dependent response with notable reductions in tumor size compared to control groups .
  • Pharmacokinetic Studies : Research aimed at improving the bioavailability of pyrazolo-pyridine inhibitors showed that modifications to the chemical structure could enhance absorption and retention in biological systems. This work emphasizes the importance of structure-activity relationships in optimizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityReference
6-amino-pyrazolo[3,4-b]pyridineAnticancer activity
5-(6-hydroxy-benzofuran)pyrazoleEnzyme inhibition
N-(4-chloro-[1,1'-biphenyl]-2-yl)benzamideRET kinase inhibition

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit key inflammatory mediators, particularly cyclooxygenase (COX) enzymes. For instance, derivatives of this compound have demonstrated COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Anticancer Activity

The anticancer potential of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide has been explored in various in vitro studies:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of tyrosine kinases which are crucial for cancer cell proliferation and survival.
  • Cell Cycle Arrest : Studies have demonstrated that it can cause cell cycle arrest in the G2/M phase in certain cancer cell lines.

Enzymatic Inhibition

The compound also exhibits inhibitory activity against various enzymes:

  • Phosphodiesterase Inhibition : It has been reported to inhibit phosphodiesterase 4B (PDE4B), which plays a role in inflammatory responses.
  • Antagonistic Activity : The compound shows antagonistic effects on A1 receptors in humans, contributing to its pharmacological profile.

Case Studies

Several case studies have underscored the efficacy of this compound:

  • Study on Anti-inflammatory Mechanisms : A study demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis when administered at therapeutic doses.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a substantial decrease in cell viability and induced apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Variations

(a) Pyrazolo[3,4-b]pyridine Derivatives
  • Compound : 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    • Key Differences : Lacks the 3-methylbenzamide group; instead, it features a phenyl group at position 1 and a nitrile at position 5.
    • Synthetic Method : Synthesized using ionic liquids ([bmim][BF4]), highlighting differences in reaction conditions compared to the target compound’s synthesis (unreported in evidence) .
  • Compound : 3-methyl-N-[(4S,5S)-3-methyl-4-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    • Key Differences : Shares the pyrazolo[3,4-b]pyridine core and 3-methylbenzamide group but includes additional substituents: 4-(4-methylphenyl) and 1-phenyl groups.
    • Molecular Weight : 450.532 g/mol (vs. estimated ~363 g/mol for the target compound) .
(b) Pyrazolo[3,4-c]pyridine Derivatives
  • Compound: 3-[6-{4-[(N-Ethyl-N-methylglycyl)(methyl)amino]phenyl}-7-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl]benzamide Key Differences: Core fusion at pyrazolo[3,4-c]pyridine (vs. 3,4-b), altering electronic properties. Contains a trifluoromethyl group and a glycine-derived side chain. Molecular Weight: 528.535 g/mol, significantly larger than the target compound .
(c) Tetrahydroimidazo[1,2-a]pyridine Derivatives
  • Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Imidazo[1,2-a]pyridine core (vs. pyrazolo-pyridine), with ester and nitrile substituents. Functional Impact: The nitro group enhances electrophilicity, while ester groups increase polarity compared to the target compound’s benzamide .

Substituent Effects on Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hydrogen Bonding Capacity
Target Compound Pyrazolo[3,4-b]pyridine 1,5-dimethyl; 3-methylbenzamide ~363 (estimated) High (6-oxo, amide)
Compound Pyrazolo[3,4-b]pyridine 1-phenyl; 5-cyano Not reported Moderate (6-oxo, nitrile)
Compound Pyrazolo[3,4-b]pyridine 4-(4-methylphenyl); 1-phenyl 450.532 High (6-oxo, amide)
Compound Pyrazolo[3,4-c]pyridine Trifluoromethyl; glycine side chain 528.535 High (amide, keto)
Compound Imidazo[1,2-a]pyridine Nitro; ester; cyano 551.53 Moderate (ester, nitro)

Research Implications

  • Biological Activity : The 3-methylbenzamide group in the target compound may enhance binding to hydrophobic pockets in biological targets, while the 6-oxo group could facilitate hydrogen bonding with enzymes or receptors.
  • Drug Design : Substituent variations (e.g., trifluoromethyl in ) demonstrate how electronic and steric effects can be tailored for specific applications, such as improved metabolic stability or target affinity .

Q & A

Q. What statistical methods are robust for analyzing dose-response curves with high variability?

  • Methodological Answer :
  • Four-parameter logistic model : Fit data using nonlinear regression (e.g., GraphPad Prism) to estimate Hill slopes and EC50.
  • Bootstrapping : Generate 95% confidence intervals for EC50 to assess reliability in noisy datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.